molecular formula C12H14O2 B14023015 6,7-Dimethyl-5,8-dihydronaphthalene-1,4-diol CAS No. 7475-96-9

6,7-Dimethyl-5,8-dihydronaphthalene-1,4-diol

Cat. No.: B14023015
CAS No.: 7475-96-9
M. Wt: 190.24 g/mol
InChI Key: JVVDSVZRKMEJCJ-UHFFFAOYSA-N
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Description

6,7-Dimethyl-5,8-dihydronaphthalene-1,4-diol: is an organic compound with the molecular formula C12H14O2 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at positions 1 and 4, and two methyl groups at positions 6 and 7

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-5,8-dihydronaphthalene-1,4-diol can be achieved through several synthetic routes. One common method involves the dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reactions . This method allows for the regio- and diastereoselective introduction of functional groups at specific positions on the naphthalene ring.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The use of palladium catalysts in combination with appropriate ligands and reaction conditions is crucial for the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethyl-5,8-dihydronaphthalene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents such as halogens and sulfonic acids can be used for substitution reactions.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydronaphthalene derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

6,7-Dimethyl-5,8-dihydronaphthalene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-5,8-dihydronaphthalene-1,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function and leading to various biological effects .

Comparison with Similar Compounds

    1,4-Dihydroxynaphthalene: Similar structure but lacks the methyl groups.

    6,7-Dimethylnaphthalene: Similar structure but lacks the hydroxyl groups.

    5,8-Dihydronaphthalene-1,4-diol: Similar structure but lacks the methyl groups.

Uniqueness: 6,7-Dimethyl-5,8-dihydronaphthalene-1,4-diol is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

7475-96-9

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

6,7-dimethyl-5,8-dihydronaphthalene-1,4-diol

InChI

InChI=1S/C12H14O2/c1-7-5-9-10(6-8(7)2)12(14)4-3-11(9)13/h3-4,13-14H,5-6H2,1-2H3

InChI Key

JVVDSVZRKMEJCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2=C(C=CC(=C2C1)O)O)C

Origin of Product

United States

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